OT-R antagonist 1

Description

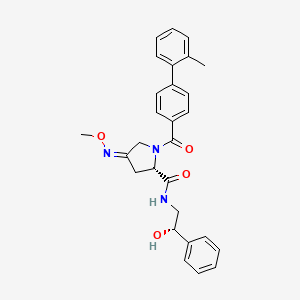

Structure

3D Structure

Properties

IUPAC Name |

(2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-methoxyimino-1-[4-(2-methylphenyl)benzoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O4/c1-19-8-6-7-11-24(19)20-12-14-22(15-13-20)28(34)31-18-23(30-35-2)16-25(31)27(33)29-17-26(32)21-9-4-3-5-10-21/h3-15,25-26,32H,16-18H2,1-2H3,(H,29,33)/b30-23-/t25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXGJPAYWMFXSF-UEEONYLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C(=O)NCC(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N\OC)/C[C@H]3C(=O)NC[C@H](C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Initial Pharmacological Characterization of Ot R Antagonist 1

Identification of OT-R Antagonist 1 as a Novel Chemical Entity

This compound, also known by its chemical name (2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino) -1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide, has been identified as a novel, potent, and selective nonpeptide antagonist of the oxytocin (B344502) receptor (OT-R) medchemexpress.comglpbio.com. As a low molecular weight compound, it represents a significant development in the search for orally bioavailable OT-R antagonists medchemexpress.comglpbio.com.

Its discovery was part of research efforts to identify new chemical entities capable of specifically interacting with and blocking the oxytocin receptor. This compound competitively inhibits the binding of [3H]oxytocin to both human and rat oxytocin receptors medchemexpress.comglpbio.com. This demonstrates its direct interaction with the receptor's binding site. Furthermore, it exhibits a clean selectivity profile, with a greater than 6-fold selectivity over the vasopressin V1a receptor and over 350-fold selectivity for the V2 and V1b receptors, highlighting its specificity for the oxytocin receptor medchemexpress.comglpbio.com.

Early In Vitro Functional Profiling of this compound

The initial characterization of this compound's pharmacological activity was conducted through a series of in vitro functional assays. These studies were crucial in determining its potency and mechanism of action at a cellular level.

The binding of oxytocin to its G-protein coupled receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i). This is a key event in mediating the physiological effects of oxytocin. This compound has been shown to be a potent inhibitor of this process.

In functional assays, this compound effectively blocks the mobilization of intracellular calcium triggered by oxytocin. The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC50), which was determined to be 8 nM medchemexpress.comglpbio.com. This low nanomolar value indicates a high degree of potency in antagonizing the oxytocin receptor's signaling pathway.

Table 1: Inhibition of Oxytocin-Evoked Intracellular Calcium Mobilization by this compound

| Compound | IC50 (nM) |

| This compound | 8 |

Activation of the oxytocin receptor by its ligand, oxytocin, stimulates phospholipase C, which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol (B14025) trisphosphate (IP3) and diacylglycerol. IP3 plays a critical role as a second messenger in mobilizing intracellular calcium from storage organelles.

Studies on the rat oxytocin receptor have demonstrated that this compound is an effective inhibitor of oxytocin-induced IP3 synthesis. The IC50 value for the inhibition of IP3 synthesis was found to be 0.03 µM, which is equivalent to 30 nM medchemexpress.comglpbio.com. This finding further corroborates the compound's mechanism of action as an antagonist that interferes with the early stages of the oxytocin receptor's signal transduction pathway.

Table 2: Inhibition of Inositol Trisphosphate (IP3) Synthesis at the Rat Oxytocin Receptor by this compound

| Compound | IC50 (µM) | IC50 (nM) |

| This compound | 0.03 | 30 |

Molecular and Cellular Mechanisms of Action for Ot R Antagonist 1

Receptor Binding Characteristics and Affinity

OT-R antagonist 1 demonstrates high affinity for both human and rat oxytocin (B344502) receptors, acting as a competitive inhibitor of ligand binding.

Competitive Inhibition of Radioligand Binding to Human and Rat Oxytocin Receptors

Studies evaluating the binding characteristics of this compound have shown that it competitively inhibits the binding of radiolabeled ligands to the oxytocin receptor. Specifically, it has been demonstrated to competitively inhibit the binding of [³H]oxytocin and the peptide antagonist ¹²⁵I-ornithine vasotocin (B1584283) analog to oxytocin receptors. This competitive inhibition indicates that this compound binds to the same site on the receptor as oxytocin and other agonists, preventing their interaction and subsequent receptor activation. scbt.compatsnap.com The nanomolar potency observed in these binding assays highlights the strong affinity of this compound for the oxytocin receptor. scbt.compatsnap.com

Evaluation in Recombinant Cell Lines (e.g., Human Embryonic Kidney 293-EBNA, Chinese Hamster Ovary Cells)

The binding properties and antagonistic activity of this compound have been extensively evaluated in recombinant cell lines expressing the oxytocin receptor. Studies utilizing human embryonic kidney 293-EBNA (HEK 293-EBNA) and Chinese hamster ovary (CHO) cells, which are commonly used models for studying G protein-coupled receptors like the OT-R, have confirmed the nanomolar potency of this compound in competitively inhibiting radioligand binding to the expressed human and rat oxytocin receptors. scbt.compatsnap.com These cell line studies provide a controlled environment to assess the direct interaction of the antagonist with the receptor, free from the complexities of native tissue environments.

Specificity of Ligand-Receptor Interactions

A crucial aspect of this compound's pharmacological profile is its high selectivity for the oxytocin receptor over related receptors, particularly the vasopressin receptor subtypes (V1a, V1b, and V2). This compound exhibits a very clean selectivity profile, demonstrating specific interaction with the OT-R. scbt.compatsnap.com Its selectivity against vasopressin receptor subtypes is reported to be greater than 6-fold for V1a receptors and greater than 350-fold for V2 and V1b receptors. scbt.compatsnap.com This significant difference in affinity for vasopressin receptors compared to the oxytocin receptor underscores its specificity and minimizes potential off-target effects mediated by vasopressin pathways. Furthermore, this compound has been shown to inhibit phosphodiesterase IV with an IC50 value significantly higher (6.1 μM) than its affinity for the OT-R, indicating a substantial selectivity margin against this enzyme. scbt.compatsnap.com

Downstream Signaling Pathway Modulation

Oxytocin receptor activation typically couples to G protein-mediated signaling pathways, primarily involving Gq/11 proteins, leading to the activation of phospholipase C (PLC), hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and subsequent increase in intracellular calcium levels. nih.govresearchgate.netresearchgate.netkarger.com As a potent antagonist, this compound blocks these downstream signaling events initiated by oxytocin binding.

Research has specifically shown that this compound inhibits oxytocin-evoked intracellular Ca²⁺ mobilization with an IC₅₀ of 8 nM. scbt.compatsnap.com This inhibition of calcium mobilization is a direct consequence of blocking the signaling cascade downstream of the activated oxytocin receptor. Additionally, studies have indicated that this compound inhibits IP₃ synthesis in rat OT-R with an IC₅₀ of 0.03 μM. patsnap.com The inhibition of IP₃ production further confirms its action on the Gq/11-mediated pathway, as IP₃ is a key second messenger in this cascade responsible for releasing calcium from intracellular stores. By preventing the generation of these crucial signaling molecules, this compound effectively abrogates the cellular responses typically elicited by oxytocin binding to its receptor.

Key Data for this compound

| Characteristic | Value |

| IC₅₀ for oxytocin-evoked Ca²⁺ mobilization | 8 nM scbt.compatsnap.com |

| IC₅₀ for IP₃ Synthesis (rat OT-R) | 0.03 μM patsnap.com |

| Selectivity vs. V1a receptor | >6-fold scbt.compatsnap.com |

| Selectivity vs. V2 and V1b receptors | >350-fold scbt.compatsnap.com |

| IC₅₀ for Phosphodiesterase IV | 6.1 μM scbt.compatsnap.com |

Summary of Receptor Binding Affinity and Inhibition

| Target Receptor/Enzyme | Assay Type | Species | IC₅₀ or Selectivity | Reference |

| Oxytocin Receptor (OT-R) | Ca²⁺ mobilization inhibition | N/A | 8 nM | scbt.compatsnap.com |

| Oxytocin Receptor (OT-R) | IP₃ Synthesis inhibition | Rat | 0.03 μM | patsnap.com |

| Oxytocin Receptor (OT-R) | Radioligand binding inhibition | Human | Nanomolar potency | scbt.compatsnap.com |

| Oxytocin Receptor (OT-R) | Radioligand binding inhibition | Rat | Nanomolar potency | scbt.compatsnap.com |

| Vasopressin Receptor V1a | Selectivity | N/A | >6-fold | scbt.compatsnap.com |

| Vasopressin Receptor V2 | Selectivity | N/A | >350-fold | scbt.compatsnap.com |

| Vasopressin Receptor V1b | Selectivity | N/A | >350-fold | scbt.compatsnap.com |

| Phosphodiesterase IV | Inhibition | N/A | 6.1 μM | scbt.compatsnap.com |

Pharmacological Selectivity and Specificity of Ot R Antagonist 1

Selectivity Profile Against Vasopressin Receptor Subtypes

OT-R antagonist 1 demonstrates a distinct selectivity profile when evaluated against the vasopressin receptor subtypes: V1a, V1b, and V2. This selectivity is a key factor in understanding its potential therapeutic window and minimizing off-target effects mediated by these related receptors.

Research indicates that this compound exhibits lower affinity for the vasopressin V1a receptor compared to its affinity for the oxytocin (B344502) receptor. Selectivity against the V1a receptor is reported to be greater than 6-fold. medchemexpress.comtargetmol.commedchemexpress.com This differential affinity contributes to the compound's ability to selectively target the oxytocin pathway with reduced interaction at V1a receptors.

The selectivity of this compound is even more pronounced for the vasopressin V1b and V2 receptors. The compound shows significantly lower affinity for these subtypes compared to the OT-R. Selectivity against both V1b and V2 receptors is reported to be greater than 350-fold. medchemexpress.comtargetmol.commedchemexpress.com This high degree of selectivity against V1b and V2 receptors further underscores the compound's specificity for the oxytocin receptor.

The selectivity profile against vasopressin receptor subtypes can be summarized as follows:

| Receptor Subtype | Selectivity vs. OT-R |

| Vasopressin V1a | >6-fold |

| Vasopressin V1b | >350-fold |

| Vasopressin V2 | >350-fold |

Assessment of Off-Target Receptor and Enzyme Interactions

Beyond the closely related vasopressin receptors, the specificity of this compound has been assessed by evaluating its potential interactions with a broader range of off-target receptors and enzymes. A clean selectivity profile with specific interaction primarily with the OT-R has been reported. medchemexpress.comtargetmol.com

As part of the assessment of off-target enzyme interactions, the inhibitory activity of this compound against phosphodiesterase IV (PDE4) has been investigated. This compound has been shown to inhibit phosphodiesterase IV with an IC50 value of 6.1 µM. medchemexpress.comtargetmol.commedchemexpress.com This concentration is approximately 300-fold higher than the compound's affinity for the oxytocin receptor, indicating a substantially lower potency for inhibiting PDE4 compared to its primary target. medchemexpress.comtargetmol.commedchemexpress.com

The inhibition data for Phosphodiesterase IV can be presented as follows:

| Enzyme | IC50 (µM) | Selectivity vs. OT-R Affinity |

| Phosphodiesterase IV | 6.1 | ~300-fold lower |

This assessment of off-target interactions, including the inhibition profile against phosphodiesterase IV, contributes to a comprehensive understanding of the specificity of this compound.

Preclinical Efficacy and Pharmacodynamics of Ot R Antagonist 1

In Vitro Efficacy in Isolated Tissue Models

Preclinical evaluations of OT-R antagonist 1 have included assessments of its efficacy in isolated tissue preparations, providing insights into its direct effects on target organs.

Inhibition of Oxytocin-Induced Contraction in Isolated Rat Uterine Strips

Studies utilizing isolated rat uterine strips have demonstrated the ability of this compound to inhibit contractions induced by oxytocin (B344502). This in vitro model allows for the direct examination of the antagonist's effect on myometrial tissue, isolated from systemic influences. This compound has been shown to block oxytocin-induced contraction of isolated rat uterine strips with a reported pA2 value of 7.82. targetmol.commedchemexpress.commedchemexpress.com Another study using isolated rat myometrial strips reported a functional, competitive block of oxytocin-induced contractions with a pA2 value of 8.18. physiology.org These values indicate potent antagonism of the oxytocin receptor in this tissue type.

Key Findings from In Vitro Studies:

| Model | Agonist | Antagonist | Metric | Value | Citation |

| Isolated Rat Uterine Strips | Oxytocin | This compound | pA2 | 7.82 | targetmol.commedchemexpress.commedchemexpress.com |

| Isolated Rat Myometrial Strips | Oxytocin | This compound | pA2 | 8.18 | physiology.org |

In Vivo Pharmacological Effects in Animal Models

Beyond in vitro assessments, the pharmacological effects of this compound have been investigated in various in vivo animal models to understand its impact within a living system.

Modulation of Spontaneous Uterine Contractions in Pregnant Rat Models

This compound has been shown to significantly inhibit spontaneous uterine contractions in pregnant rats, particularly near term. This effect has been observed following both intravenous and oral administration. targetmol.commedchemexpress.commedchemexpress.com Intravenous administration of this compound at a dose of 0.3 mg/kg significantly reduced spontaneous uterine contractions in late-term pregnant rats (19–21 days gestation). researchgate.netphysiology.org These findings suggest a potential role for this compound in modulating uterine activity during pregnancy.

Inhibition of Oxytocin-Elicited Contractions in Anesthetized Non-Pregnant Rat Models

In anesthetized non-pregnant rats, single administrations of this compound have demonstrated dose-dependent inhibition of contractions elicited by repeated injections of oxytocin. targetmol.commedchemexpress.commedchemexpress.com Intravenous administration of this compound produced a dose-dependent decrease in oxytocin-induced uterine contractions. physiology.org Doses of 0.3 mg/kg and 1.0 mg/kg intravenously resulted in significant reductions of 62% and 94%, respectively, in oxytocin-induced contractions. physiology.org The inhibitory effect was still significant 85 minutes after the 1.0 mg/kg intravenous dose, showing a sustained action. physiology.org

Summary of In Vivo Findings in Anesthetized Non-Pregnant Rats:

| Model | Agonist | Antagonist | Route | Effect | Citation |

| Anesthetized Non-Pregnant Rat Uterus | Oxytocin | This compound | Intravenous | Dose-dependent inhibition of contractions | targetmol.commedchemexpress.commedchemexpress.comphysiology.org |

| Anesthetized Non-Pregnant Rat Uterus | Oxytocin | This compound | Intravenous | 62% inhibition at 0.3 mg/kg | physiology.org |

| Anesthetized Non-Pregnant Rat Uterus | Oxytocin | This compound | Intravenous | 94% inhibition at 1.0 mg/kg | physiology.org |

| Anesthetized Non-Pregnant Rat Uterus | Oxytocin | This compound | Oral | Dose-dependent inhibition of contractions | targetmol.commedchemexpress.commedchemexpress.com |

Advanced Research Methodologies Utilized in Ot R Antagonist 1 Studies

Radioligand Displacement Assays for Receptor Affinity Determination

Radioligand displacement assays are a fundamental technique used to quantify the binding affinity of a compound for its target receptor. This method involves the use of a radiolabeled ligand that binds specifically to the receptor. By incubating cell membranes or tissue homogenates containing the OT-R with a fixed concentration of a radiolabeled oxytocin (B344502) analog (such as [³H]oxytocin or [¹²⁵I]-ornithine vasotocin (B1584283) analog) and increasing concentrations of the unlabeled test compound (OT-R antagonist 1), the degree to which the test compound competes for binding sites can be measured. nih.govwikipedia.orgbiotrend-usa.comnih.govlipidmaps.orgphysiology.orgresearchgate.netdntb.gov.uascience.govnih.gov

The principle behind this assay is competitive binding; a higher affinity of the test compound for the receptor results in more displacement of the radiolabeled ligand. Data from these experiments are typically analyzed to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which represent the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand. wikipedia.orgdntb.gov.uascience.gov this compound has been shown to competitively inhibit the binding of [³H]oxytocin to human and rat oxytocin receptors expressed in cell lines, demonstrating nanomolar potency in these assays. nih.govresearchgate.net This indicates a high affinity of this compound for the oxytocin receptor. Selectivity against related receptors, such as vasopressin receptor subtypes (V1a, V1b, and V2), is also assessed using radioligand displacement assays with appropriate radioligands for those receptors. Studies have shown this compound to have significantly lower affinity for vasopressin receptors compared to the OT-R, indicating a favorable selectivity profile. nih.govresearchgate.net

Fluorescent or Luminescent-Based Cellular Functional Assays (e.g., Calcium Flux)

Cellular functional assays are employed to assess the ability of this compound to block oxytocin-induced signaling pathways within cells. The oxytocin receptor is primarily coupled to Gq proteins, which, upon activation by oxytocin, lead to the activation of phospholipase C-β and the subsequent increase in intracellular calcium levels and inositol (B14025) phosphate (B84403) (IP) accumulation. physiology.org

Fluorescent or luminescent-based assays, such as calcium flux assays, are commonly used to monitor these intracellular signaling events in real-time. Cells expressing the oxytocin receptor are loaded with a calcium-sensitive fluorescent dye. Stimulation with oxytocin causes a rapid increase in intracellular calcium, leading to a change in fluorescence intensity that can be detected using a fluorescence plate reader or imaging system. The inhibitory potency of an antagonist like this compound is determined by measuring its ability to attenuate or block the oxytocin-induced calcium transient. This compound has been demonstrated to inhibit oxytocin-evoked intracellular Ca2+ mobilization with an IC50 of 8 nM. nih.govresearchgate.net

Another related functional assay measures the accumulation of inositol monophosphate (IP1), a stable metabolite of the IP signaling pathway. Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) can be used to quantify IP1 levels in cell lysates. lipidmaps.org By pre-incubating cells with varying concentrations of this compound before stimulating with oxytocin, researchers can determine the antagonist's potency in blocking oxytocin-stimulated IP1 accumulation. These cellular assays provide valuable information on the functional efficacy of OT-R antagonists in a living cellular context.

Ex Vivo Organ Bath Techniques for Contractility Measurements

Ex vivo organ bath studies are essential for evaluating the effects of this compound on the contractility of isolated smooth muscle tissues, particularly uterine tissue, which is a primary target of oxytocin. This technique involves dissecting strips of tissue (e.g., rat or human myometrium) and suspending them in an organ bath containing a physiological buffer solution maintained at a constant temperature and gassed with carbogen (B8564812) (95% O2, 5% CO2). wikipedia.org The tissue strips are attached to a force transducer to measure isometric contractions.

After an equilibration period, the tissue can exhibit spontaneous contractions or can be stimulated with oxytocin to induce contractions. wikipedia.org The effect of this compound on these contractions is then assessed by adding increasing concentrations of the antagonist to the organ bath. Researchers measure parameters such as contraction frequency, amplitude, and force. A potent antagonist will reduce or abolish oxytocin-induced contractions in a concentration-dependent manner. Studies using isolated rat uterine strips have shown that this compound blocks oxytocin-induced contractions with a pA2 value of 7.82. nih.gov This pA2 value is an indicator of the antagonist's affinity in a functional assay. Ex vivo organ bath techniques provide a controlled environment to study the direct effects of compounds on target tissues, complementing the data obtained from binding and cellular assays. This method has also been applied to study the effects of oxytocin antagonists on bladder contractility.

Advanced In Vivo Physiological Monitoring for Uterine Activity

To understand the effects of this compound in a living system, in vivo physiological monitoring of uterine activity is employed. These studies are typically conducted in animal models, such as rats, to assess the ability of the antagonist to inhibit uterine contractions in a complex physiological environment. nih.govwikipedia.org

Various methods can be used for in vivo monitoring of uterine activity. One approach involves surgically implanting a catheter with a balloon tip into the uterine horn to record intrauterine pressure changes using a polygraph. Another method utilizes electromyography (EMG) to measure the electrical activity of the uterine muscle, which correlates with contractile activity. These techniques allow for continuous or intermittent recording of uterine contractions in conscious or anesthetized animals.

In vivo studies with this compound in anesthetized nonpregnant rats have demonstrated a dose-dependent inhibition of contractions elicited by repeated injections of oxytocin. nih.gov Furthermore, this compound has been shown to significantly inhibit spontaneous uterine contractions in pregnant rats near term. nih.gov These in vivo studies are critical for evaluating the efficacy of OT-R antagonists in a setting that mimics physiological conditions and for understanding their duration of action and potency in inhibiting uterine activity.

| Assay Type | Measured Parameter | Key Finding for this compound (or general OT-R antagonists) | Relevant Citations |

| Radioligand Displacement Assay | Receptor Binding Affinity (Ki, IC50) | Competitively inhibits [³H]oxytocin binding with nanomolar potency; high selectivity over V1a, V2, V1b. nih.govresearchgate.net | nih.govwikipedia.orgbiotrend-usa.comlipidmaps.orgresearchgate.netresearchgate.net |

| Cellular Functional Assay (Ca²⁺) | Inhibition of Oxytocin-Evoked Ca²⁺ Flux | Inhibits oxytocin-evoked intracellular Ca²⁺ mobilization with IC50 = 8 nM. nih.govresearchgate.net | nih.govresearchgate.net |

| Cellular Functional Assay (IP1) | Inhibition of Oxytocin-Stimulated IP1 | Inhibits IP3-Synthesis (rat OT-R) with IC50 = 0.03 uM. nih.govresearchgate.net | nih.govlipidmaps.orgresearchgate.net |

| Ex Vivo Organ Bath | Uterine Contractility (pA2) | Blocks oxytocin-induced contractions in isolated rat uterine strips with pA2 = 7.82. nih.gov | nih.govwikipedia.org |

| In Vivo Physiological Monitoring | Uterine Contraction Inhibition | Dose-dependent inhibition of oxytocin-elicited contractions; inhibits spontaneous contractions. nih.gov | nih.govwikipedia.org |

Translational Research and Emerging Therapeutic Applications of Oxytocin Receptor Antagonism

Research in Reproductive Health

The oxytocin (B344502) receptor plays a significant role in regulating uterine contractions. This has led to research into the potential of oxytocin receptor antagonists for addressing conditions related to uterine activity.

Preterm labor, defined as birth occurring before 37 completed weeks of gestation, is a major contributor to neonatal morbidity and mortality globally nih.govresearchgate.net. Oxytocin is known to stimulate uterine contractions, which are central to the labor process tandfonline.comnih.gov. Oxytocin receptor antagonists are proposed as tocolytic agents to prevent or interrupt uterine contractions tandfonline.comnih.gov.

Specific research on OT-R antagonist 1 (CAS 364071-17-0) has demonstrated its ability to inhibit oxytocin-evoked intracellular Ca2+ mobilization with an IC50 of 8 nM medchemexpress.com. In in vitro studies using isolated rat uterine strips, this compound blocked oxytocin-induced contractions with a pA2 of 7.82 medchemexpress.com. Furthermore, in anesthetized nonpregnant rats, single administrations of this compound, both intravenously and orally, resulted in dose-dependent inhibition of contractions elicited by repeated oxytocin injections medchemexpress.com. The ED50 values were reported as 3.5 mg/kg intravenously and 89 mg/kg orally medchemexpress.com. This compound also significantly inhibited spontaneous uterine contractions in pregnant rats near term when administered intravenously or orally medchemexpress.com.

While other oxytocin receptor antagonists like atosiban (B549348) and barusiban (B1609675) have been more extensively studied in clinical trials for preterm labor nih.govresearchgate.netnih.govnih.gov, the preclinical findings on this compound in rat models suggest a potential for inhibiting uterine contractility.

In vitro Data on this compound:

| Assay | Result | Citation |

| Inhibition of oxytocin-evoked intracellular Ca2+ | IC50 = 8 nM | medchemexpress.com |

| Blockade of oxytocin-induced uterine contractions | pA2 = 7.82 (rat) | medchemexpress.com |

| Inhibition of IP3-Synthesis (rat OT-R) | IC50 = 0.03 µM | medchemexpress.com |

In vivo Data on this compound (Rat Uterine Contractions):

| Administration Route | Effect | ED50 (mg/kg) | Citation |

| Intravenous | Inhibition of oxytocin-induced contractions | 3.5 | medchemexpress.com |

| Oral | Inhibition of oxytocin-induced contractions | 89 | medchemexpress.com |

| Intravenous | Inhibition of spontaneous contractions | Significant | medchemexpress.com |

| Oral | Inhibition of spontaneous contractions | Significant | medchemexpress.com |

Excessive uterine contractions around the time of embryo transfer in assisted reproductive technologies (ART) may negatively impact implantation rates tandfonline.comhra.nhs.ukresearchgate.netbmj.com. Reducing these contractions could potentially improve the success rate of conception through methods like in-vitro fertilization (IVF) tandfonline.comhra.nhs.ukresearchgate.net. Oxytocin receptor antagonists have been explored for this application due to their ability to decrease uterine contractions tandfonline.comhra.nhs.ukresearchgate.netbmj.comnih.gov.

While the principle of using OTR antagonists to reduce uterine contractions for improved embryo implantation is being investigated with compounds like Erlosiban (OBE001) and atosiban hra.nhs.ukresearchgate.netbmj.comnih.govmedkoo.com, specific detailed research findings on the use of this compound (CAS 364071-17-0) in the context of embryo implantation and ART were not identified in the performed search.

Investigations in Central Nervous System (CNS)-Related Conditions

Oxytocin receptors are also present in the central nervous system, influencing various behaviors tandfonline.comnih.gov. This has led to investigations into the potential of OTR antagonists in addressing certain CNS-related conditions.

Oxytocin signaling in the CNS is implicated in the modulation of social and emotional behaviors nih.govnih.govmpg.deresearchgate.net. Studies using oxytocin receptor antagonists have explored their effects on social interaction and anxiety-related behaviors in animal models nih.govnih.govmpg.deresearchgate.net. For example, administration of an OTR antagonist has been shown to decrease social investigation in rodents nih.govresearchgate.net.

However, specific detailed research findings on the effects of this compound (CAS 364071-17-0) on the modulation of social and emotional behaviors were not identified in the performed search. Research in this area has primarily involved other selective OTR antagonists like L-368,899 nih.govresearchgate.net.

Premature ejaculation (PE) is a common male sexual disorder, and the oxytocin system is believed to play a role in ejaculatory function tandfonline.comnih.govtandfonline.com. Antagonists of the oxytocin receptor have been investigated as potential treatments for PE, with studies in animal models showing inhibition of ejaculation nih.govtandfonline.comresearchgate.netoup.com. Clinical trials with specific OTR antagonists like IX-01 (Cligosiban) have demonstrated improvements in intravaginal ejaculatory latency time (IELT) researchgate.netoup.comauajournals.org.

Despite the potential of OTR antagonism in this area, specific detailed research findings on the role of this compound (CAS 364071-17-0) in premature ejaculation research were not identified in the performed search. Investigations in this field have focused on other compounds tandfonline.comnih.govtandfonline.comresearchgate.netoup.comauajournals.org.

Studies in Benign Prostatic Hyperplasia (BPH) and Lower Urinary Tract Symptoms (LUTS)

Benign Prostatic Hyperplasia (BPH) and associated Lower Urinary Tract Symptoms (LUTS) are common conditions in aging men nih.govmedscape.com. While alpha-adrenergic receptor antagonists are the mainstay of BPH/LUTS treatment nih.govmedscape.comresearchgate.netdrugbank.comnih.gov, the oxytocin system has also been suggested to play a role in bladder contractility and potentially in the development of LUTS mdpi.comics.org. Studies have explored the effects of oxytocin and oxytocin receptor antagonists on bladder contractions in animal models mdpi.comics.org.

However, specific detailed research findings on studies investigating this compound (CAS 364071-17-0) specifically in the context of Benign Prostatic Hyperplasia (BPH) and Lower Urinary Tract Symptoms (LUTS) were not identified in the performed search. Research in this area has involved other OTR antagonists or focused on the general role of the oxytocin system in bladder function mdpi.comics.org.

Other Expanding Research Areas for OTR Antagonists

Oxytocin receptor (OTR) antagonists have traditionally been investigated for their potential in managing preterm labor by inhibiting oxytocin-induced uterine contractions. However, research into the diverse physiological roles of the oxytocin system has opened up other expanding areas where OTR antagonism may hold therapeutic or research relevance. This section focuses on the chemical compound This compound and its role, as characterized in available research, within this broader context of emerging research areas for OTR antagonists.

This compound is identified as a potent, selective, nonpeptide low molecular weight antagonist of the oxytocin receptor. It is also known by its chemical name, (2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-methoxyimino-1-[4-(2-methylphenyl)benzoyl]pyrrolidine-2-carboxamide medchemexpress.comtargetmol.commedchemexpress.comchemsrc.com. Its activity has been demonstrated in in vitro studies, where it effectively inhibits oxytocin-evoked intracellular Ca2+ mobilization with an IC50 of 8 nM medchemexpress.comtargetmol.comchemsrc.com. Furthermore, it has been shown to block oxytocin-induced contraction of isolated rat uterine strips with a pA2 of 7.82 medchemexpress.comchemsrc.com.

A key characteristic of this compound is its selectivity profile. Studies indicate it has significantly lower activity against vasopressin receptor subtypes, showing >100-fold selectivity for V1a receptors and >350-fold selectivity for V2 and V1b receptors compared to the oxytocin receptor medchemexpress.comtargetmol.comchemsrc.com. This selectivity is crucial for a research tool aimed at dissecting the specific roles of the oxytocin system without significantly impacting related vasopressin pathways.

While OTR antagonists, in general, are being explored in various emerging areas such as assistive reproductive technologies (ART), sexual dysfunction (specifically premature ejaculation), and neuropsychiatric disorders, the available research specifically on this compound primarily characterizes its pharmacological properties and demonstrates its efficacy in inhibiting oxytocin-mediated responses in in vitro and some in vivo models related to uterine activity medchemexpress.comchemsrc.com.

The potent and selective nature of this compound makes it a valuable research tool for investigating the physiological roles of the oxytocin receptor in various systems beyond its well-established reproductive functions. Its use in in vitro assays, such as the inhibition of oxytocin-evoked Ca2+ mobilization and uterine strip contraction, allows researchers to probe the direct effects of blocking OTR activation at a cellular and tissue level medchemexpress.comtargetmol.comchemsrc.com.

Although specific detailed research findings on this compound's application in areas like ART (e.g., impact on embryo implantation), premature ejaculation, or complex social behaviors are not prominently detailed in the provided search results, its existence as a well-characterized selective OTR antagonist facilitates fundamental research into the oxytocin system's involvement in these processes. By using such selective tools, researchers can gain a better understanding of the mechanisms mediated by the oxytocin receptor, which could potentially inform the development of future therapeutic strategies in these expanding areas.

The development and characterization of selective OTR antagonists like this compound are essential for advancing our understanding of the multifaceted oxytocin system and exploring its therapeutic potential in a range of conditions beyond traditional applications.

| Compound Name | PubChem CID |

| This compound | 9924631 |

Data Table: In Vitro Activity of this compound

| Assay | Target | Value | Unit | Reference |

| Inhibition of oxytocin-evoked Ca2+ mobilization | Oxytocin receptor | 8 | nM | medchemexpress.comtargetmol.comchemsrc.com |

| Inhibition of IP3-Synthesis | Rat OT-R | 0.03 | µM | medchemexpress.comtargetmol.comchemsrc.com |

| Inhibition of phosphodiesterase IV | Phosphodiesterase IV | 6.1 | µM | medchemexpress.comtargetmol.comchemsrc.com |

| Inhibition of [3H]oxytocin binding | Human OT-R | Nanomolar potency | medchemexpress.comtargetmol.comchemsrc.com | |

| Inhibition of [3H]oxytocin binding | Rat OT-R | Nanomolar potency | medchemexpress.comtargetmol.comchemsrc.com | |

| Inhibition of 125I-ornithine vasotocin (B1584283) analog binding | Human OT-R | Nanomolar potency | medchemexpress.comtargetmol.comchemsrc.com | |

| Inhibition of 125I-ornithine vasotocin analog binding | Rat OT-R | Nanomolar potency | medchemexpress.comtargetmol.comchemsrc.com |

Data Table: Selectivity of this compound

| Receptor Subtype | Selectivity vs. OT-R | Reference |

| V1a | >100-fold | medchemexpress.comtargetmol.comchemsrc.com |

| V2 | >350-fold | medchemexpress.comtargetmol.comchemsrc.com |

| V1b | >350-fold | medchemexpress.comtargetmol.comchemsrc.com |

Challenges, Limitations, and Future Perspectives in Ot R Antagonist Research

Optimizing Pharmacological Profiles for Specific Research Objectives

A significant challenge in the development and research of OTR antagonists is the optimization of their pharmacological profiles to meet specific research objectives. This includes achieving high affinity and selectivity for the OTR over related receptors, particularly the vasopressin receptors (V1a, V1b, and V2), due to the structural similarity between oxytocin (B344502) and vasopressin nih.govglowm.commdpi.comnih.gov. Non-selective binding can lead to off-target effects and complicate the interpretation of research findings. For instance, atosiban (B549348), a well-known OTR antagonist, also exhibits affinity for V1a receptors, which can result in undesirable effects nih.govglowm.com. Developing antagonists with improved selectivity remains a crucial goal nih.govphysiology.orgnih.govoup.com.

Another key aspect of pharmacological optimization is improving the bioavailability and pharmacokinetic properties of OTR antagonists. Some early peptide antagonists, like atosiban, require parenteral administration due to limited oral bioavailability nih.govphysiology.org. While efforts have been made to develop nonpeptide antagonists with better oral bioavailability, this remains an area of active research nih.govphysiology.org. Compounds with improved pharmacokinetic profiles, including appropriate half-lives and distribution, are essential for sustained OTR blockade in research settings and potential therapeutic applications. Brain penetration is also a critical factor for studying the role of OTR antagonism in central nervous system (CNS) disorders nih.govnih.govresearchgate.net. The development of brain-penetrant OTR antagonists is necessary to fully explore their potential in conditions like premature ejaculation or neuropsychiatric disorders mdpi.comnih.govnih.govresearchgate.net.

Elucidating Long-Term Receptor Dynamics and Desensitization

Understanding the long-term dynamics of the oxytocin receptor and the phenomenon of desensitization is another important area of research for OTR antagonists. OTR desensitization, a reduction in receptor responsiveness following prolonged exposure to an agonist, can occur and may last for hours or days nih.govoup.comoup.comresearchgate.netfrontiersin.org. This process can involve mechanisms such as receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and beta-arrestin binding, leading to uncoupling from G proteins and subsequent internalization via clathrin-coated pits oup.comoup.comresearchgate.netnih.gov.

While these mechanisms have been explored in cell lines, the precise regulation of OTR dynamics, including internalization and resensitization, is not fully understood oup.comresearchgate.net. For researchers using OTR antagonists, a thorough understanding of how antagonist binding might influence or be affected by these long-term receptor dynamics is crucial for designing experiments and interpreting results, particularly in studies involving chronic OTR blockade. Future research needs to further elucidate the intricate mechanisms controlling OTR regulation and how antagonists interact with these processes.

Development of Advanced In Vivo Models for Specific Conditions

The development and utilization of advanced in vivo models that accurately reflect specific physiological and pathological conditions are essential for advancing OTR antagonist research. While various animal models have been used to study OTR antagonists, such as rat uterine contraction models for preterm labor research or models for assessing effects on sexual behavior, there are limitations physiology.orgnih.govmdpi.comnih.gov.

Translating findings from animal models to human conditions can be challenging frontiersin.org. There is a need for more sophisticated and clinically relevant in vivo models that can better mimic the complexity of conditions where OTR antagonism may play a role, such as neuropsychiatric disorders, social behaviors, or specific aspects of reproductive health beyond preterm labor mdpi.combohrium.com. Developing models that allow for the investigation of long-term effects of OTR antagonism and its impact on complex behaviors and physiological processes is a key future direction.

Identifying and Addressing Gaps in Current Understanding of OTR Antagonism

Despite progress, there are still significant gaps in the current understanding of OTR antagonism. The precise pharmacological role of the OTR in various CNS disorders is not yet fully elucidated, and the lack of highly selective and brain-penetrant antagonists has historically hampered this research mdpi.comnih.govresearchgate.net. Further research is needed to clarify the specific contributions of OTR signaling to complex behaviors and disease states.

Q & A

Q. How is the potency of OT-R antagonist 1 characterized in vitro, and what assays are recommended for validation?

this compound is typically evaluated using intracellular Ca²⁺ mobilization assays, where its IC₅₀ for inhibiting oxytocin-evoked Ca²⁺ release is reported as 8 nM . For validation:

- Assay Design : Use HEK-293 cells transfected with human or rat OT-R. Measure Ca²⁺ flux via fluorescent dyes (e.g., Fluo-4) .

- Controls : Include oxytocin-only (agonist control) and vehicle (baseline) conditions.

- Data Interpretation : Normalize inhibition curves to oxytocin’s maximal response.

- Secondary Assays : Validate with IP₃ synthesis assays in rat brain tissue, where IC₅₀ values may differ (e.g., 0.03 μM for IP₃ inhibition) .

| Assay Type | IC₅₀ | Tissue/Cell Source | Reference |

|---|---|---|---|

| Ca²⁺ Mobilization | 8 nM | Human OT-R-transfected cells | |

| IP₃ Synthesis | 30 nM | Rat brain homogenate |

Q. What are the optimal storage and handling protocols for this compound to ensure stability?

- Storage :

- Powder : Store at -20°C (3–6 months) or -80°C (12 months) .

- Stock Solutions : Prepare in anhydrous DMSO (105 mg/mL, 222.67 mM) and aliquot to avoid freeze-thaw cycles. Store at -80°C (≤6 months) .

Q. How can researchers validate the specificity of this compound in complex biological systems?

- Pharmacological Controls : Co-administer a selective OT-R agonist (e.g., oxytocin) to confirm reversibility of antagonism .

- Genetic Knockdown : Use siRNA or CRISPR-Cas9 to silence OT-R in target cells and assess loss of antagonist efficacy .

- Cross-Reactivity Screening : Test against related receptors (e.g., vasopressin V1aR) to rule off-target effects. This compound shows high selectivity for OT-R over V1aR .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported IC₅₀ values across different studies?

Discrepancies (e.g., 8 nM in Ca²⁺ assays vs. 30 nM in IP₃ synthesis assays) may arise from:

- Tissue-Specific Factors : Rat brain homogenates may contain endogenous modulators absent in transfected cell lines .

- Assay Sensitivity : IP₃ assays measure downstream signaling, which may have slower kinetics than Ca²⁺ flux .

- Methodology : Validate findings using orthogonal assays (e.g., radioligand binding) and standardized protocols .

Q. What experimental designs are recommended for in vivo studies investigating this compound’s role in energy balance?

- Model Systems : Use diet-induced obese (DIO) mice or OT-R knockdown models (e.g., AAV-shRNA in nucleus tractus solitarius) .

- Endpoints : Measure food intake, thermogenesis (via indirect calorimetry), and plasma biomarkers (e.g., CCK, leptin) .

- Dosing : Administer intracerebroventricular (icv) or intraperitoneal (ip) routes. For icv, use doses ≤10 μg to avoid peripheral effects .

Q. How does this compound compare to other nonpeptide antagonists (e.g., OT-R antagonist 2, LIT-001) in terms of selectivity and efficacy?

- Designing Comparative Studies : Use cross-titration experiments in OT-R/V1aR co-expressing cells to assess selectivity .

Q. What mechanistic pathways should be explored to understand this compound’s effects beyond receptor antagonism?

- Downstream Signaling : Investigate ERK1/2 phosphorylation and NMDA receptor crosstalk, implicated in OT-R-mediated anorectic effects .

- Neural Circuits : Use optogenetics in preBötzinger complex (preBötC) models to study OT-R’s role in cardiorespiratory synchronization .

- Transcriptomics : Perform RNA-seq on this compound-treated hypothalamic tissue to identify regulated genes (e.g., thermogenic markers like UCP1) .

Q. What are the best practices for documenting experimental use of this compound in publications?

- Reporting Standards : Follow guidelines for chemical characterization (e.g., purity ≥98%, CAS number verification) .

- Supporting Information : Include detailed synthesis protocols (if novel), dose-response curves, and cross-reactivity data .

- Ethical Compliance : Disclose animal ethics approvals (e.g., IACUC protocols) and human tissue use permissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.